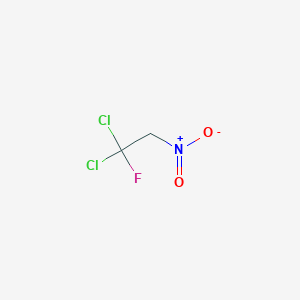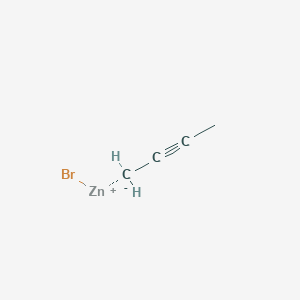
But-2-ynylzinc bromide, 0.50 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-2-ynylzinc bromide, 0.50 M in THF is an organometallic compound that is used as a reagent in organic synthesis. It is a bromide salt of but-2-ynylzinc, which is a zinc compound with a but-2-ynyl ligand. It is a colorless, flammable liquid that is soluble in organic solvents such as THF, and its properties make it a useful reagent in a variety of organic synthesis reactions. But-2-ynylzinc bromide has been used in the synthesis of a wide range of organic compounds, including pharmaceuticals, fine chemicals, and natural products.50 M in THF.
Wissenschaftliche Forschungsanwendungen
But-2-ynylzinc bromide, 0.50 M in THF is used in a variety of scientific research applications. It has been used in the synthesis of a wide range of organic compounds, including pharmaceuticals, fine chemicals, and natural products. It has also been used in the synthesis of organometallic compounds, such as Grignard reagents, as well as in the synthesis of organosilicon compounds. In addition, but-2-ynylzinc bromide has been used in the synthesis of polymers and in the synthesis of organometallic catalysts.
Wirkmechanismus
But-2-ynylzinc bromide, 0.50 M in THF is used as a reagent in organic synthesis reactions. The mechanism of action of this reagent is based on the formation of a zinc-carbon bond between the but-2-ynyl group and the zinc atom. This bond is formed through a coordination reaction between the bromide anion and the zinc atom, which results in the formation of a zinc-carbon bond. This bond is then used to form a variety of organic compounds.
Biochemical and Physiological Effects
This compound is a reagent used in organic synthesis and is not intended for human or animal consumption. As such, it is not known to have any biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
But-2-ynylzinc bromide, 0.50 M in THF is a useful reagent for organic synthesis due to its low cost and its compatibility with a variety of organic solvents. It is also relatively easy to handle and is relatively stable in air. However, it is flammable and should be handled with care. In addition, it is not soluble in water and should not be used in aqueous solutions.
Zukünftige Richtungen
But-2-ynylzinc bromide, 0.50 M in THF has a wide range of applications in organic synthesis and has been used in the synthesis of a variety of organic compounds. In the future, it may be used in the synthesis of more complex organic compounds, such as pharmaceuticals and fine chemicals. In addition, it may be used in the synthesis of organometallic catalysts and polymers. It may also be used in the synthesis of organosilicon compounds and in the development of new methods for organic synthesis. Finally, it may be used in the development of new materials with novel properties.
Synthesemethoden
But-2-ynylzinc bromide, 0.50 M in THF is synthesized by reacting but-2-ynylmagnesium bromide with zinc bromide in THF. The reaction is carried out at 0°C and the product is isolated by distillation. The reaction is typically carried out in a two-necked round-bottomed flask equipped with a condenser, a thermometer, and a stirrer. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon. The reaction is typically complete within 30 minutes and the product can be isolated by distillation.
Eigenschaften
IUPAC Name |
bromozinc(1+);but-2-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5.BrH.Zn/c1-3-4-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUJULWYHMDXMK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#C[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

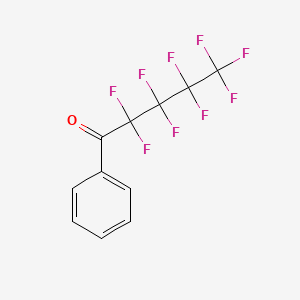
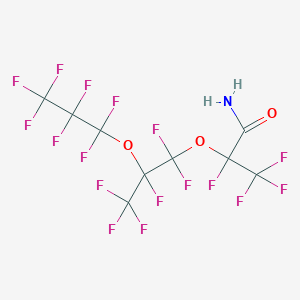

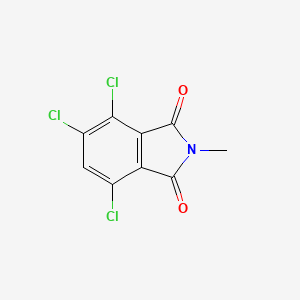
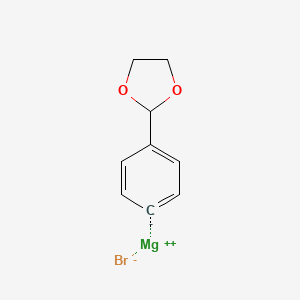

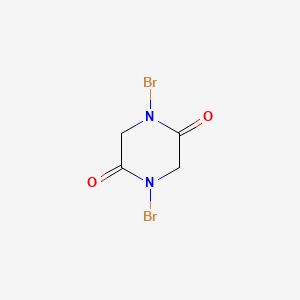
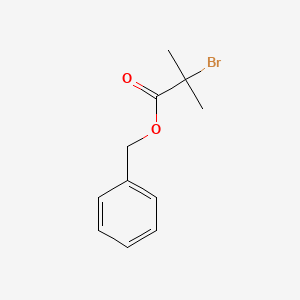

![2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6307677.png)



